An In-depth Technical Guide to Methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate
An In-depth Technical Guide to Methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Synthetic Building Block
Methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate, identified by the CAS Number 2031258-72-5 , is a halogenated indane derivative. The indane scaffold, a saturated bicyclic structure, is a prevalent motif in a multitude of pharmaceuticals and biologically active molecules. The introduction of a chlorine atom and a methyl ester group to this core structure offers unique physicochemical properties that can be exploited in organic synthesis and medicinal chemistry.
It is important to note that while the synthesis and applications of many indane derivatives are well-documented, specific public domain literature on methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate is limited. This guide, therefore, synthesizes information on this specific molecule with established principles of organic chemistry and data from closely related analogues to provide a comprehensive and practical resource. We will delve into its properties, a plausible synthetic route with a detailed protocol, and its potential applications, particularly in the realm of drug discovery and agrochemicals.
Physicochemical Properties: A Cursory Overview
Detailed experimental data for methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate is not extensively available in peer-reviewed literature. However, we can summarize its basic molecular attributes:
| Property | Value |
| CAS Number | 2031258-72-5 |
| Molecular Formula | C₁₁H₁₁ClO₂ |
| Molecular Weight | 210.66 g/mol |
The presence of the chlorine atom is expected to increase the lipophilicity of the molecule, which can influence its solubility and interaction with biological targets. The methyl ester group provides a site for further chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid, enabling amide bond formation and other derivatizations.
Proposed Synthesis Pathway: A Rational Approach
A plausible and efficient synthesis of methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate can be envisioned through a multi-step sequence starting from a readily available substituted chlorotoluene. The key steps would involve a Friedel-Crafts acylation to construct the indanone core, followed by a reduction and esterification.
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established organic chemistry principles for the synthesis of similar indane structures. Optimization of reaction conditions would be necessary for specific implementation.
Step 1: Friedel-Crafts Acylation of 1-Chloro-4-methylbenzene
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To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride portion-wise.
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Slowly add 1-chloro-4-methylbenzene to the reaction mixture, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
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Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-chloro-2-methylbenzoyl)propanoic acid.
Rationale: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with an aromatic ring.[1][2][3][4][5] The use of a Lewis acid like aluminum chloride activates the succinic anhydride for electrophilic attack on the chlorotoluene ring.
Step 2: Reduction of the Ketone
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The keto-acid obtained from Step 1 is subjected to a Clemmensen or Wolff-Kishner reduction to reduce the ketone to a methylene group, affording 3-(4-chloro-2-methylphenyl)propanoic acid.
Rationale: This reduction is crucial for forming the propanoic acid side chain necessary for the subsequent cyclization.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
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Convert the carboxylic acid from Step 2 to its acid chloride using thionyl chloride or oxalyl chloride.
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In a separate flask, prepare a suspension of anhydrous aluminum chloride in a high-boiling inert solvent.
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Add the freshly prepared acid chloride dropwise to the aluminum chloride suspension at elevated temperature.
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After the reaction is complete, cool the mixture and quench it with ice-water.
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Extract the product, wash, dry, and purify by chromatography or crystallization to obtain 6-chloro-4-methyl-2,3-dihydro-1H-inden-1-one.
Rationale: This intramolecular acylation forms the five-membered ring of the indanone core.[1][2][3][4][5]
Step 4: Catalytic Hydrogenation and Esterification
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The indanone from Step 3 can be subjected to catalytic hydrogenation to reduce the ketone and potentially the aromatic ring, depending on the conditions.[6]
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Alternatively, the indanone can be converted to an indene derivative which is then hydrogenated.
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The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate.
Rationale: Catalytic hydrogenation is a standard and effective method for the reduction of ketones and alkenes.[6] Subsequent esterification provides the target methyl ester.
Potential Applications in Drug Discovery and Agrochemicals
While specific applications for methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate are not explicitly documented, the structural motifs present suggest significant potential in several areas of research and development.
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Scaffold for Bioactive Molecules: The indane core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound can serve as a versatile starting material for the synthesis of a library of derivatives to be screened for various biological activities.
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Intermediate in Agrochemicals: Chloro-substituted aromatic compounds are common in pesticides and herbicides. For instance, the related compound, (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is a key intermediate in the synthesis of the insecticide Indoxacarb.[7] It is plausible that methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate could be explored as an intermediate for novel agrochemicals.
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Role of the Chlorine Substituent: The presence of a chlorine atom can significantly impact a molecule's biological activity.[8][9][10][11] It can alter the electronic properties of the aromatic ring, influence binding to target proteins through halogen bonding, and improve metabolic stability by blocking sites of oxidation.[8][9][10][11]
Logical Framework for Application-Driven Derivatization
Sources
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- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. eurochlor.org [eurochlor.org]
- 9. The Recurring Roles of Chlorine in Synthetic and Biological Studies of the Lissoclimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
